molecular formula C5H14HgSi B14647062 Pubchem_71365251 CAS No. 53364-13-9

Pubchem_71365251

Katalognummer: B14647062
CAS-Nummer: 53364-13-9
Molekulargewicht: 302.84 g/mol
InChI-Schlüssel: NDDKVPOQGWGNRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_71365251 is a chemical compound listed in the PubChem database, a comprehensive resource for chemical information

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71365251 involves specific reaction conditions and reagents. The detailed synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process is designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Pubchem_71365251 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can be further analyzed and characterized using techniques such as spectroscopy and chromatography.

Wissenschaftliche Forschungsanwendungen

Pubchem_71365251 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pubchem_71365251 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, synthetic routes, and wide range of applications make it an important subject of study for researchers and industry professionals alike.

Eigenschaften

CAS-Nummer

53364-13-9

Molekularformel

C5H14HgSi

Molekulargewicht

302.84 g/mol

InChI

InChI=1S/C3H9Si.C2H5.Hg/c1-4(2)3;1-2;/h1-3H3;1H2,2H3;

InChI-Schlüssel

NDDKVPOQGWGNRF-UHFFFAOYSA-N

Kanonische SMILES

CC[Hg].C[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.